
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H22N2O3S2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Multistep Synthesis of Antibiotics : One application involves the multistep synthesis of dimethyl sulfomycinamate, a compound derived from the sulfomycin family of antibiotics. This synthesis demonstrates the molecule's role in constructing complex antibiotic structures, showcasing its utility in the development of new therapeutic agents (Bagley et al., 2005). Similarly, another study detailed the synthesis of dimethyl sulfomycinamate, highlighting the molecule's contribution to antibiotic synthesis (Bagley et al., 2003).
Heterocyclic Compound Synthesis : Research also includes the synthesis of heterocyclic compounds, such as pyrroles and pyridines, which are key frameworks in many biologically active molecules. For instance, the flash vacuum pyrolysis of tert-butyl derivatives led to the synthesis of 3-hydroxy-1H-pyrrole, a compound with potential electrophilic reactivity and usefulness in further chemical transformations (Hill et al., 2009).
Chemical Synthesis and Modification
Chemical Modifications and Reactions : The molecule serves as a precursor or intermediate in the synthesis of various chemically modified compounds. For instance, the synthesis and characterization of organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from related structures indicate its versatility in forming complexes with potential antimicrobial activities (Singh et al., 2016).
Green Chemistry Applications : Another aspect of its application includes green chemistry, where researchers aim to develop more environmentally friendly chemical processes. An example is the modified synthesis of related compounds for treating gastroesophageal reflux disease (GERD), showcasing efforts to reduce waste and improve efficiency in chemical syntheses (Gilbile et al., 2017).
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-9-12(20-10(2)15-9)13(17)16-7-6-11(8-16)21(18,19)14(3,4)5/h11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCFNXKMASZUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2713331.png)
![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/no-structure.png)
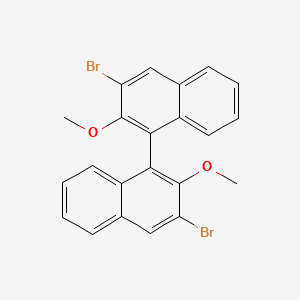
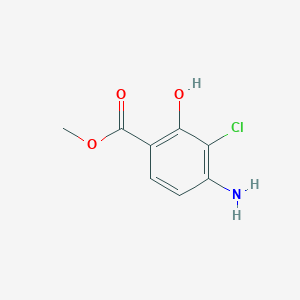
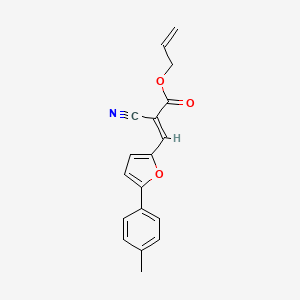

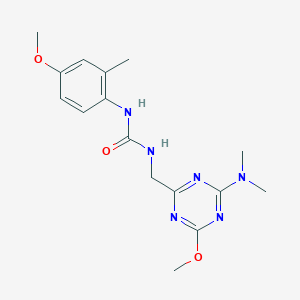
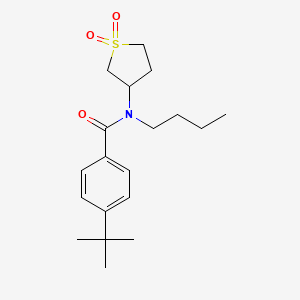
![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)


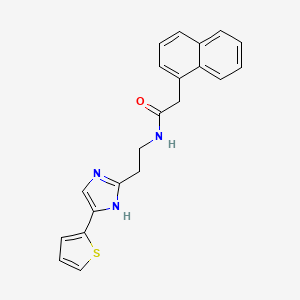
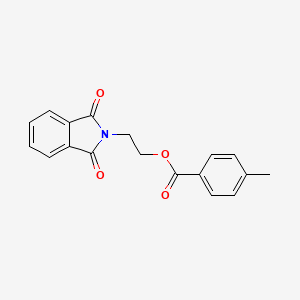
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)
